Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate
Description
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate (CAS: 854015-41-1) is an isoxazole derivative featuring a pyridin-4-yl substituent at the 5-position and an ethyl ester group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXWKDDIJBDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be prepared by reacting this compound with hydrazine hydrate in methanol . The reaction is typically carried out in a round-bottomed flask fitted with a reflux condenser and heated on a water bath.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl ester group undergoes oxidation under specific conditions to yield carboxylic acid derivatives. Common oxidizing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate | Acidic aqueous medium | 5-(Pyridin-4-yl)isoxazole-3-carboxylic acid |
| Hydrogen peroxide (H₂O₂) | Catalytic acidic/neutral | Partial oxidation to intermediate aldehydes |
The oxidation mechanism involves cleavage of the ester’s alkoxy group, followed by conversion to a carboxylic acid. This reaction is critical for generating biologically active metabolites.
Reduction Reactions
The ester moiety can be selectively reduced to primary alcohols using hydride-based reagents:
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, 0°C | 3-(Hydroxymethyl)-5-(pyridin-4-yl)isoxazole |
Reduction preserves the isoxazole and pyridine rings, enabling further functionalization for pharmaceutical applications.
Substitution Reactions
The isoxazole ring undergoes nucleophilic substitution at position 4 (activated by the adjacent ester and pyridine groups):
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Reflux in ethanol | 4-Amino-5-(pyridin-4-yl)isoxazole-3-carboxylate |
| Thiols | Basic aqueous medium | 4-Sulfhydryl derivatives |
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the electrophilic carbon of the isoxazole ring .
Cycloaddition Reactions
The compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Acetylenes | Cu(I) catalysis | Triazole-linked isoxazole-pyridine hybrids |
| Nitriles | Thermal activation | Isoxazolo-pyridazine derivatives |
These reactions exploit the electron-deficient nature of the isoxazole ring, enabling applications in materials science .
Ring-Opening and Rearrangement
Under basic conditions, the isoxazole ring undergoes Boulton–Katritzky rearrangements. For example, treatment with arylhydrazines generates triazole derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| Arylhydrazines | K₂CO₃ in DMF, 60°C | 3-Hydroxy-2-(2-aryl triazol-4-yl)pyridines |
This rearrangement involves initial hydrazone formation, followed by ring opening and re-cyclization to form triazoles .
Mechanistic Insights
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate belongs to a broader class of ethyl isoxazole-3-carboxylates. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Effects on Physicochemical Properties: Phenyl vs. Electron-Donating Groups: Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit higher yields (85%) compared to dimethoxy derivatives (77%), possibly due to steric hindrance in synthesis . Halogenated Derivatives: Fluorophenyl analogs (e.g., 4-fluorophenyl) show high structural similarity (0.91) to the target compound, with fluorine enhancing metabolic stability .
Synthetic Accessibility :
- Ethyl isoxazole-3-carboxylates are typically synthesized via cyclization of Claisen adducts with hydroxylamine hydrochloride . Yields vary significantly with substituent complexity (e.g., 70–85% for methoxy derivatives vs. lower yields for sterically hindered groups).
Biological Potential: While direct data for the pyridinyl analog is lacking, its phenyl-substituted counterpart (10a) demonstrates inhibition of membrane-bound pyrophosphatases (MBPPs), critical for microbial survival . The pyridinyl group may enhance binding to enzymatic active sites through additional hydrogen bonding.
Crystallographic Insights :
- Analogs like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate have been structurally validated via X-ray diffraction, revealing planar isoxazole rings and intermolecular interactions stabilizing crystal packing . Similar studies on the pyridinyl derivative could elucidate its conformational preferences.
Biological Activity
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring substituted with a pyridine moiety and an ethyl carboxylate group. This configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives possess antibacterial activity against various strains of bacteria, suggesting a potential application in treating infections caused by resistant bacteria .
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
3. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes. For example, it has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. The selectivity towards AChE over BuChE is particularly noteworthy, as it may reduce side effects associated with non-selective inhibitors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with the active sites of target enzymes, leading to a decrease in their activity. For instance, competitive inhibition has been observed with AChE .
- Cell Cycle Arrest: Some studies suggest that isoxazole derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .
Case Studies
A number of case studies have highlighted the efficacy of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
